2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-
Overview
Description
2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C12H13NO3S. It is known for its unique chemical structure, which includes a propenenitrile group, an ethoxy group, and a sulfonyl group attached to a methylphenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the ethoxy group. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ethoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile, 3-ethoxy-2-[(4-chlorophenyl)sulfonyl]-
- 2-Propenenitrile, 3-ethoxy-2-[(4-fluorophenyl)sulfonyl]-
- 2-Propenenitrile, 3-ethoxy-2-[(4-bromophenyl)sulfonyl]-
Uniqueness
2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the nitrile, ethoxy, and sulfonyl groups also contributes to its distinct properties and makes it a versatile compound in various applications.
Properties
IUPAC Name |
3-ethoxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-16-9-12(8-13)17(14,15)11-6-4-10(2)5-7-11/h4-7,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXZSXVDRKEBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396699 | |
Record name | 2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32253-83-1 | |
Record name | 2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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